3'-Chloro-4'-methyl-4-dimethylaminoazobenzene
Description
Structure
3D Structure
Properties
CAS No. |
17010-60-5 |
|---|---|
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3 |
InChI Key |
FELKFKKBPTXZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The synthesis of 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene generally follows a two-step process:
Diazotization of 3'-Chloro-4'-methyl aniline:
- The aromatic amine (3'-chloro-4'-methyl aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions at low temperatures (0–5 °C).
- This forms the corresponding diazonium salt, a key intermediate for azo coupling.
Azo Coupling with N,N-Dimethylaniline:
- The diazonium salt is then coupled with N,N-dimethylaniline, typically in a mildly basic or neutral medium, to form the azo bond (-N=N-).
- The reaction is usually carried out under controlled temperature to optimize yield and purity.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | pH/Medium | Notes |
|---|---|---|---|---|
| Diazotization | 3'-Chloro-4'-methyl aniline, NaNO2, HCl | 0–5 °C | Acidic (HCl) | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + N,N-dimethylaniline | 0–10 °C | Neutral to slightly basic | Formation of azo dye |
This method is consistent across laboratory and industrial scales, with adjustments in reactor size and process control.
Industrial Production
- Industrial synthesis employs the same fundamental chemistry but on a larger scale.
- Continuous flow reactors are often used to maintain precise temperature and pH control, improving reaction efficiency and product consistency.
- Automated systems monitor reaction parameters to optimize yield and minimize impurities.
- The process includes purification steps such as crystallization or chromatography to achieve high purity suitable for research or commercial use.
Detailed Reaction Mechanism and Analysis
Diazotization
- The primary aromatic amine reacts with nitrous acid to form a diazonium salt.
- This step requires acidic conditions and low temperature to stabilize the diazonium intermediate and prevent decomposition.
Azo Coupling
- The diazonium salt acts as an electrophile, coupling with the electron-rich aromatic ring of N,N-dimethylaniline.
- The dimethylamino group activates the aromatic ring towards electrophilic substitution, facilitating azo bond formation.
Chemical Reaction Types
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, H2O2 | Nitroso and nitro derivatives |
| Reduction | Sodium dithionite, zinc dust | Corresponding amines |
| Substitution | Amines, thiols, alkoxides | Various substituted derivatives |
The chlorine substituent at the 3' position can undergo nucleophilic substitution under appropriate conditions, allowing further chemical modifications.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3'-Chloro-4'-methyl aniline |
| Diazotization Agent | Sodium nitrite (NaNO2) + Hydrochloric acid (HCl) |
| Diazotization Temperature | 0–5 °C |
| Coupling Partner | N,N-Dimethylaniline |
| Coupling Conditions | Neutral to slightly basic, 0–10 °C |
| Solvent | Aqueous acidic/neutral medium |
| Reaction Time | Typically 30 min to 1 hour per step |
| Purification | Crystallization or chromatography |
| Yield | Generally high (>70%) with optimized conditions |
Research Findings and Notes
- The substitution pattern (3'-chloro, 4'-methyl, 4-dimethylamino) significantly affects the electronic properties and reactivity of the azo compound.
- The diazotization and coupling steps are sensitive to temperature and pH, requiring careful control to avoid side reactions such as azo-hydrazone tautomerism or decomposition of diazonium salts.
- Industrial processes benefit from continuous flow technology, which enhances safety and scalability by minimizing the accumulation of unstable intermediates.
- The compound’s vivid color and chemical stability make it valuable in dyeing applications and as a reagent in biochemical research.
- Metabolic activation of this azo dye can lead to reactive intermediates that interact with DNA, which is relevant for toxicological studies.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The chloro and methyl groups on the aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Dye and Pigment Production : CDAB is utilized in the synthesis of dyes due to its vivid color properties. It serves as a reagent in various chemical reactions, especially those involving azo coupling reactions.
- Reagent in Organic Synthesis : It acts as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
-
Biological Research
- Mutagenesis Studies : CDAB is studied for its mutagenic properties, making it a model compound in toxicology and carcinogenesis research. It has been shown to induce mutations and chromosomal aberrations in laboratory settings.
- Cancer Research : Investigated for its potential role in cancer development, CDAB serves as a valuable tool for understanding the mechanisms through which chemical compounds can induce carcinogenesis .
-
Industrial Applications
- Textile Industry : Used in dyeing processes due to its stability and vibrant coloration.
- Plastic Manufacturing : Employed as a colorant in plastics, enhancing aesthetic appeal while maintaining material properties.
Case Study 1: Mutagenicity Assessment
A study evaluated the mutagenic effects of 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene on various cell lines. The results indicated significant mutagenic activity, correlating with structural features such as the presence of the azo group. This study underlined the importance of CDAB in understanding chemical-induced mutagenesis and cancer risk assessment .
Case Study 2: Dye Synthesis
Research focused on synthesizing novel dyes using CDAB as a precursor. The study demonstrated that modifying the substituents on the aromatic rings could yield dyes with enhanced lightfastness and color intensity. This has implications for developing more durable textile dyes that meet industry standards .
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 4-Dimethylaminoazobenzene | Lacks chloro substitution; less reactive | Dyes, pigments |
| 3,3'-Dichloro-4,4'-diaminoazobenzene | Contains additional amino groups; higher reactivity | Anticancer research |
| This compound | Unique due to chloro and dimethylamino groups | Mutagenesis studies, dye production |
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules through the azo group (N=N). The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The pathways involved include:
Binding to Proteins: The compound can form stable complexes with proteins, affecting their function.
Interaction with Nucleic Acids: It can intercalate into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Structural Modifications and Carcinogenic Activity
The carcinogenicity of azo dyes is highly dependent on substituent positions and electronic properties. Key analogs include:
| Compound | Substituents | Carcinogenic Activity (Relative) | Time to Max Protein-Bound Dye (Weeks) |
|---|---|---|---|
| 3'-Me-DAB | 3'-methyl | 10–12 | ~2 |
| DAB (4-dimethylaminoazobenzene) | None (parent compound) | 6 | ~4 |
| 2'-Me-DAB | 2'-methyl | 2–3 | ~8 |
| 4'-Me-DAB | 4'-methyl | <1 | ≥21 |
| 3'-Cl-4'-Me-DAB | 3'-chloro, 4'-methyl | Not reported | Not reported |
Key Observations :
- 3'-Me-DAB: The 3'-methyl group confers the highest carcinogenic activity among methyl-substituted DAB derivatives. It rapidly binds to liver proteins (peak at ~2 weeks), correlating with accelerated tumor induction .
- 4'-Me-DAB: A methyl group at the 4' position drastically reduces carcinogenicity, likely due to steric hindrance or altered metabolic activation .
Protein Binding and Metabolic Fate
Protein binding is a critical determinant of carcinogenicity. 3'-Me-DAB forms stable adducts with liver proteins within weeks, whereas 4'-Me-DAB binds slowly and weakly . Chloro substituents may alter binding kinetics:
- Electron Effects : The chloro group’s electron-withdrawing properties could reduce the nucleophilicity of the azo bond, slowing metabolic activation or adduct formation.
- Steric Effects : The 3'-chloro and 4'-methyl groups may sterically hinder interactions with hepatic enzymes (e.g., cytochrome P450), reducing metabolic conversion to reactive intermediates.
Histopathological and Biochemical Effects
- Liver Lesions: 3'-Me-DAB induces hyperplastic nodules and hepatocellular carcinomas via two pathways: enzyme-deficient hepatocytes and cholangiofibrosis-derived tumors . Chloro-substituted analogs may exhibit delayed or altered progression due to reduced binding efficiency.
- Enzyme Activity: 3'-Me-DAB suppresses choline oxidase and alters peroxisome numbers, while increasing β-adrenergic responsiveness in adenyl cyclase during early carcinogenesis . Chloro derivatives might exacerbate or mitigate these effects depending on metabolic stability.
Synergistic and Inhibitory Effects
Combining 3'-Me-DAB with polycyclic carcinogens (e.g., 20-methylcholanthrene) delays tumor onset but induces adrenal changes . The chloro-methyl derivative’s interactions with co-carcinogens remain unexplored but could differ due to altered metabolism.
Biological Activity
3'-Chloro-4'-methyl-4-dimethylaminoazobenzene, a compound classified under azo dyes, has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
- CAS Number : 63951-11-1
The synthesis of this compound typically involves the diazotization of 3'-chloro-4'-methyl aniline followed by coupling with N,N-dimethylaniline under acidic conditions. This method ensures the formation of the azo compound through a controlled reaction environment, which is crucial for achieving high yields and purity in industrial applications.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, particularly DNA, leading to mutations and chromosomal aberrations. The mechanism can be summarized as follows:
- Metabolic Activation : The compound is metabolized by liver enzymes, generating reactive species.
- DNA Interaction : These reactive intermediates bind to DNA, resulting in genetic alterations.
- Induction of Mutagenesis : The binding can lead to mutations that contribute to carcinogenesis .
Biological Activity and Toxicity
Research has demonstrated that this compound exhibits significant mutagenic properties. It has been shown to be positive in various assays, including the Ames test, which assesses the mutagenic potential of compounds using bacterial strains.
Key Findings from Research Studies
| Study Reference | Test Organism | Result | Notes |
|---|---|---|---|
| Blazak et al. (1988) | Ames Test (± S9) | Positive | Induced mutations in Salmonella typhimurium |
| Le Curieux et al. (1994) | In vitro Chromosomal Aberration Test | Positive | Induced chromosomal aberrations in human lymphocytes |
| NTP Studies | In vivo Mouse Micronucleus Test | Negative | No significant increase in micronuclei observed in mice |
These studies indicate that while the compound shows strong mutagenic potential in vitro, results may vary in vivo, highlighting the complexity of its biological effects .
Case Studies on Carcinogenicity
Several case studies have explored the carcinogenic potential of azo compounds similar to this compound:
- Animal Studies : Research involving rodent models has shown that exposure to similar azo dyes can lead to tumor formation, particularly in the bladder and liver.
- Epidemiological Studies : Occupational exposure studies among workers in dye manufacturing have indicated a higher incidence of bladder cancer associated with prolonged exposure to azo dyes .
Applications and Implications
The biological activity of this compound extends beyond academic interest; it is utilized in various fields:
- Dye Industry : Used as a dye due to its vibrant color properties.
- Research : Employed in studies related to mutagenesis and carcinogenesis, serving as a model compound for understanding mechanisms underlying DNA damage.
- Toxicology : Investigated for its implications in environmental health and safety regulations concerning chemical exposure limits.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for inducing hepatocellular carcinoma (HCC) in rats using 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene?
- Methodology : Administer 3'-Me-DAB via dietary incorporation at 0.06% (w/w) for 25 weeks, with dynamic monitoring of liver histopathology and molecular markers (e.g., p53 expression) at intervals (4, 8, 12, 16, 20, 24 weeks). Use Sprague Dawley rats (n=48 experimental, n=12 controls) to ensure statistical robustness .
- Key Metrics : Track oval cell proliferation via immunohistochemistry and validate carcinogenesis progression using RT-PCR and Western blot for p53/P53 protein dynamics .
Q. How is the carcinogenic potential of this compound assessed in vitro?
- Methodology : Employ Ames mutagenicity assays (e.g., bacterial reverse mutation test) with Salmonella typhimurium strains TA98 and TA100. Use doses ranging from 10–250 nmol/plate, with S9 metabolic activation to simulate hepatic metabolism .
- Data Interpretation : A dose-dependent increase in revertant colonies indicates genotoxicity. Compare results with structurally similar azo dyes (e.g., 3′-Me-DAB) to contextualize mutagenic potency .
Q. What safety protocols are critical when handling this compound?
- Precautions : Use fume hoods, nitrile gloves, and closed-system transfers to avoid inhalation or dermal exposure. Decontaminate spills with 10% sodium bicarbonate solution to neutralize reactive intermediates .
- Waste Management : Segregate chemical waste in labeled, halogen-resistant containers. Incinerate at >1,000°C to prevent NOx and Cl− emissions .
Advanced Research Questions
Q. How does this compound disrupt uridinenucleotide metabolism in precancerous liver tissue?
- Mechanistic Insight : The compound downregulates UDP-glucose dehydrogenase and UDP-N-acetylglucosamine pyrophosphorylase, altering glycoprotein synthesis and nucleotide pools. Use liver homogenates from induced hepatomas to quantify enzyme activity via spectrophotometric assays (λ=340 nm for NADH-coupled reactions) .
- Contradictions : Paradoxically, co-administration with CYP1 inducers (e.g., 3-methylcholanthrene) reduces tumor incidence, suggesting competing metabolic pathways that detoxify reactive intermediates .
Q. What experimental strategies resolve contradictions in carcinogenicity data when combining this compound with xenobiotic metabolizers?
- Experimental Design : Conduct dual-treatment studies in rats with 3'-Me-DAB and CYP1 modulators. Use RNA-seq to profile phase I/II enzyme expression and LC-MS/MS to quantify DNA adducts (e.g., dG-C8-aryl adducts).
- Case Study : Richardson et al. (1952) observed reduced HCC incidence with 3-methylcholanthrene co-treatment, attributed to enhanced detoxification via glucuronidation pathways .
Q. How do p53 gene dynamics correlate with HCC progression in 3'-Me-DAB models?
- Methodology : Perform longitudinal analysis of p53 mRNA (RT-PCR) and protein (Western blot) in rat livers. Note that wild-type p53 expression peaks at 12–16 weeks, followed by mutant p53 accumulation post-20 weeks, indicating clonal selection of oncogenic variants .
- Technical Note : Validate p53 mutations using Sanger sequencing of exons 5–8, focusing on hotspot codons (e.g., R248, R249) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
